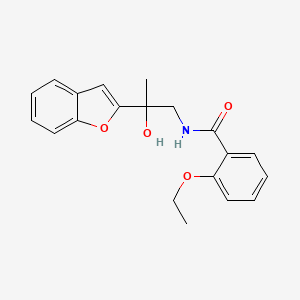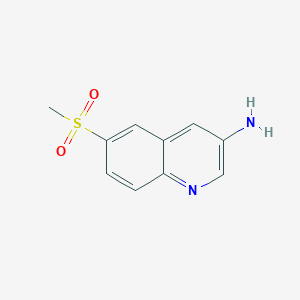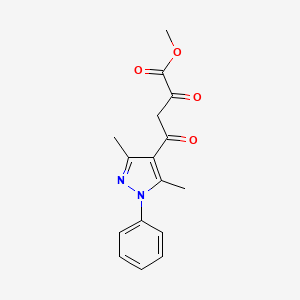![molecular formula C20H12F4N4OS B2714115 3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114915-21-7](/img/structure/B2714115.png)
3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyridazine derivative with various substituents including a 4-fluorophenyl group, a trifluoromethylphenyl group, and an oxadiazole ring. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure would be largely determined by the pyridazine ring, which is aromatic and planar. The electron-withdrawing fluorine and trifluoromethyl groups would likely have a significant effect on the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine and trifluoromethyl groups could affect properties like polarity, boiling point, and melting point .Scientific Research Applications
Synthesis and Biological Activities
Compounds structurally related to "3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine" have been synthesized and evaluated for various biological activities. For example, Abdullah et al. (2022) explored thiophene ring-opening reactions leading to the synthesis of thiadiazoline–pyridazine thiolate hybrids with potential biological activities, highlighting innovative synthetic pathways for related compounds (Abdullah et al., 2022). Xu et al. (2012) synthesized novel pyridazine derivatives showing significant herbicidal activities, demonstrating the agricultural applications of such compounds (Xu et al., 2012).
Anticancer and Antibacterial Activities
Further research has focused on the anticancer and antibacterial potential of related compounds. Azab et al. (2013) investigated new heterocyclic compounds with a sulfonamido moiety, aiming at their use as antibacterial agents, which indicates the antimicrobial potential of related chemical frameworks (Azab et al., 2013). Additionally, Bourzikat et al. (2022) synthesized 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides and evaluated their anticancer activities, showcasing the therapeutic relevance of such compounds (Bourzikat et al., 2022).
Molecular Docking and Antimicrobial Evaluation
The antimicrobial and antitubercular activities of benzene sulfonamide pyrazole oxadiazole derivatives were investigated by Shingare et al. (2022), including molecular docking studies to understand their mode of action (Shingare et al., 2022). This demonstrates the broader antimicrobial potential of compounds within this chemical space.
Structural and Electronic Analysis
Sallam et al. (2021) conducted a detailed study on pyridazine derivatives, including structural analysis, density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, to understand the molecular properties of these compounds, which could inform the development of related chemical entities (Sallam et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4OS/c21-15-7-3-12(4-8-15)16-9-10-18(27-26-16)30-11-17-25-19(28-29-17)13-1-5-14(6-2-13)20(22,23)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBZIYBBZFLOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2714034.png)

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2714040.png)

![1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane](/img/structure/B2714043.png)

![3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2714045.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)
![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/no-structure.png)



